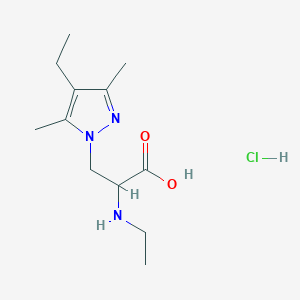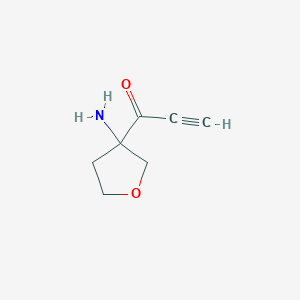![molecular formula C12H14N2O B13160006 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridine ring attached to a 2-azabicyclo[2.2.1]heptane moiety, which includes a nitrogen atom in the bicyclic system. The molecular formula of this compound is C12H14N2O, and it has a molecular weight of 202.25 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the palladium-catalyzed 1,2-aminoacyloxylation method mentioned above can be adapted for large-scale synthesis, given its efficiency and broad substrate compatibility .
化学反応の分析
Types of Reactions
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the bicyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Electrophiles: For substitution reactions, various electrophilic reagents can be used.
Major Products Formed
The major products formed from these reactions include:
Oxides: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From substitution reactions.
科学的研究の応用
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic system plays a crucial role in its reactivity and binding properties. The compound can interact with various enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups and reactivity.
Uniqueness
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring and a 2-azabicyclo[2.2.1]heptane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
6-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-4-12(13-6-10)14-7-9-1-3-11(14)5-9/h2,4,6,8-9,11H,1,3,5,7H2 |
InChIキー |
LEACCUUGZKPRNQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
